4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC16053195
Molecular Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4OS |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 4-[(E)-(4-ethylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H18N4OS/c1-2-14-8-10-15(11-9-14)12-19-22-17(20-21-18(22)24)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,21,24)/b19-12+ |
| Standard InChI Key | XMZMVHVUPKKNRL-XDHOZWIPSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
| Canonical SMILES | CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Introduction
The compound 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule belonging to the class of 1,2,4-triazoles. It features a hydrazone linkage and incorporates both phenoxymethyl and ethylphenyl groups, which are significant for its structural and pharmacological properties. This compound is identified by its PubChem CID 6859255 and has various synonyms, including MLS001164673 and CHEMBL3198050 .
Synthesis and Preparation
The synthesis of this compound typically involves the condensation of appropriate precursors, such as thiosemicarbazides or hydrazines, with aldehydes or ketones to form the hydrazone linkage. The specific synthesis route for 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol may involve the reaction of a suitable thiosemicarbazide with a phenylacetaldehyde derivative, followed by cyclization to form the triazole ring .
Antimicrobial Activity:
-
Related 1,2,4-triazole derivatives have been studied for their antimicrobial properties, including activity against Mycobacterium tuberculosis .
Biological Evaluation:
-
The biological evaluation of similar compounds often involves in vitro assays to assess antimicrobial and antifungal activities.
Chemical and Materials Science Applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume